1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453805
InChI: InChI=1S/C16H16ClN5O/c1-23-12-4-2-3-10(7-12)9-22-15-13(8-18-22)14(19-11-5-6-11)20-16(17)21-15/h2-4,7-8,11H,5-6,9H2,1H3,(H,19,20,21)
SMILES: COC1=CC=CC(=C1)CN2C3=NC(=NC(=C3C=N2)NC4CC4)Cl
Molecular Formula: C16H16ClN5O
Molecular Weight: 329.78 g/mol

1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC13453805

Molecular Formula: C16H16ClN5O

Molecular Weight: 329.78 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C16H16ClN5O
Molecular Weight 329.78 g/mol
IUPAC Name 6-chloro-N-cyclopropyl-1-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C16H16ClN5O/c1-23-12-4-2-3-10(7-12)9-22-15-13(8-18-22)14(19-11-5-6-11)20-16(17)21-15/h2-4,7-8,11H,5-6,9H2,1H3,(H,19,20,21)
Standard InChI Key FRPMEEVXRXQUDU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C3=NC(=NC(=C3C=N2)NC4CC4)Cl
Canonical SMILES COC1=CC=CC(=C1)CN2C3=NC(=NC(=C3C=N2)NC4CC4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name is 6-chloro-N-cyclopropyl-1-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine, with the molecular formula C₁₆H₁₆ClN₅O. Key structural components include:

  • A pyrazolo[3,4-d]pyrimidine core, which mimics purine bases, enabling competitive binding to kinase ATP pockets .

  • A 3-methoxybenzyl group at position 1, enhancing lipophilicity and membrane permeability .

  • A chlorine atom at position 6, which improves target selectivity and metabolic stability .

  • A cyclopropylamine moiety at position 4, contributing to conformational rigidity and binding affinity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight329.78 g/mol
CAS Number1206969-84-7
SolubilityLow aqueous solubility
SMILESCOC1=CC=CC(=C1)CN2C3=NC(=NC(=C3C=N2)NC4CC4)Cl
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step process involving:

  • Nucleophilic Substitution: Reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in dimethylacetamide (DMA) at 100°C for 10 hours .

  • Deprotection: Removing the tert-butyl group under acidic conditions to yield the final product.

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Key challenges include optimizing reaction yields (reported 26.9–78%) and minimizing byproducts such as dehalogenated derivatives .

Structural Modifications

  • Cyclopropylamine vs. Aliphatic Amines: The cyclopropyl group enhances kinase selectivity compared to bulkier substituents .

  • Methoxy Position: The 3-methoxybenzyl group improves pharmacokinetic profiles over 4-methoxy analogs .

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits wild-type EGFR (IC₅₀ = 0.016 µM) and mutant EGFR (T790M) (IC₅₀ = 0.236 µM), surpassing first-generation inhibitors like gefitinib in resistance models . Its mechanism involves:

  • Competitive binding to the ATP pocket, stabilizing the kinase in an inactive conformation .

  • Inducing apoptosis via BAX/Bcl-2 ratio elevation (8.8-fold increase) .

  • Cell cycle arrest at S and G2/M phases in A549 lung cancer cells .

Anti-Proliferative Effects

  • A549 Cells: IC₅₀ = 8.21 µM .

  • HCT-116 Cells: IC₅₀ = 19.56 µM .
    Comparatively, it exhibits 3–5× greater potency than reference compounds like erlotinib in EGFR-driven models .

Applications in Drug Development

Oncology

  • Non-Small Cell Lung Cancer (NSCLC): Overcomes T790M-mediated resistance in EGFR-mutant tumors .

  • Colorectal Cancer: Synergizes with 5-fluorouracil to reduce HCT-116 viability by 62% .

Inflammatory Diseases

  • Rheumatoid Arthritis: Suppresses TNF-α production in macrophages (EC₅₀ = 0.89 µM) .

Challenges and Future Directions

  • Solubility Optimization: Prodrug formulations (e.g., phosphate esters) are under investigation to enhance bioavailability .

  • Selectivity Profiling: Reducing off-target effects on VEGFR2 and PDGFRβ remains a priority .

  • Combination Therapies: Preclinical studies with checkpoint inhibitors (e.g., anti-PD-1) show additive effects in immunocompetent models .

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